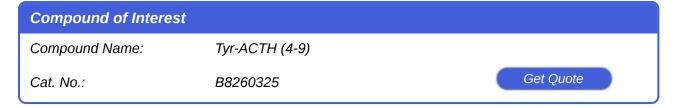


# structure-activity relationship of ACTH (4-9) analogues

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Structure-Activity Relationship of ACTH (4-9) Analogues

#### Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland, primarily known for stimulating the adrenal cortex to release corticosteroids.[1][2] However, shorter fragments of ACTH, devoid of steroidogenic activity, have been shown to possess potent neurotrophic and behavioral effects.[3][4] Among these, the hexapeptide ACTH (4-9), with the sequence Met-Glu-His-Phe-Arg-Trp, has been a focal point of extensive research. This fragment is considered to contain the essential elements for the central nervous system (CNS) effects of the parent hormone.[4]

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency, stability, and therapeutic potential of this core sequence.[3] These efforts have led to the development of potent analogues such as ORG 2766 and Semax, which exhibit enhanced neuroprotective, regenerative, and cognitive-enhancing properties.[5][6] This guide provides a detailed overview of the SAR of ACTH (4-9) analogues, presenting quantitative data, experimental methodologies, and the underlying signaling pathways for an audience of researchers and drug development professionals.

#### **Core Structure and Key Modifications**

The native ACTH (4-9) sequence serves as the foundational template for synthetic analogues. SAR studies have systematically explored modifications at each position to enhance biological

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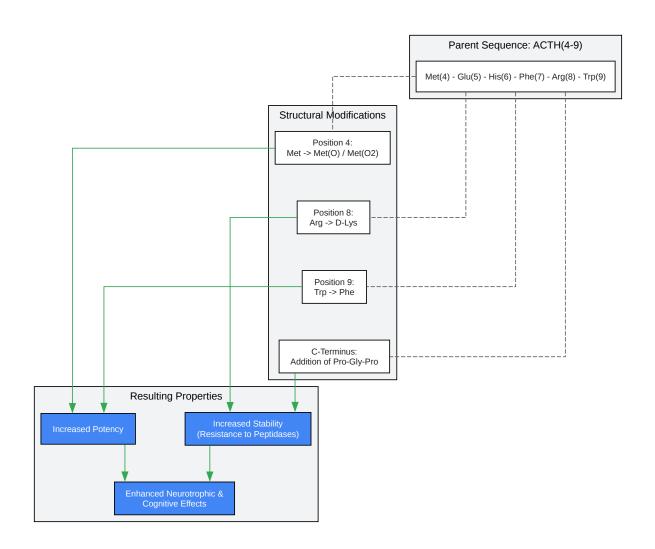
activity, primarily by increasing resistance to enzymatic degradation and optimizing receptor interaction.

The most significant modifications include:

- Position 4 (Methionine): Oxidation of the methionine residue to its sulfoxide [Met(O)] or sulfone [Met(O2)] form.
- Position 8 (Arginine): Substitution with a D-amino acid, most notably D-Lysine, to increase stability.[7]
- Position 9 (Tryptophan): Replacement with Phenylalanine.[7]
- C-terminal Extension: Addition of a stabilizing sequence, such as the Pro-Gly-Pro (PGP) tripeptide found in Semax.[8]

These modifications, individually or in combination, have yielded analogues with potencies several orders of magnitude greater than the parent ACTH (4-10) fragment.[3][7]





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Caption: General Structure-Activity Relationship Logic for ACTH(4-9) Analogues.



#### **Quantitative Data on Analogue Activity**

The biological potency of ACTH (4-9) analogues has been quantified in various preclinical models. Modifications to the core structure have resulted in significant enhancements in activity, as summarized below.

## Table 1: Relative Potencies of ACTH (4-9) Analogues in Behavioral Assays

This table compares the potency of various analogues relative to the reference peptide ACTH (4-10) in a pole-jumping avoidance test, which measures the inhibition of extinction of a conditioned avoidance response.



Analogue Sequence	Modification(s) from ACTH(4-9) Core	Relative Potency (ACTH(4-10) = 1)	Reference(s)
Met-Glu-His-Phe-D- Lys-Trp	Arg(8) -> D-Lys	10 - 30	[7]
Met-Glu-His-Phe-D- Lys-Phe	Arg(8) -> D-Lys, Trp(9) -> Phe	30 - 100	[7]
Met(O)-Glu-His-Phe- D-Lys-Phe	Met(4) -> Met(O), Arg(8) -> D-Lys, Trp(9) -> Phe	~3,000	[7]
Met(O2)-Glu-His-Phe- D-Lys-Phe (ORG 2766)	Met(4) -> Met(O2), Arg(8) -> D-Lys, Trp(9) -> Phe	~1,000	[7]
β-Ala-Glu-His-Phe-D- Lys-Phe	Met(4) -> β-Ala, Arg(8) -> D-Lys, Trp(9) -> Phe	300 - 1,000	[7]
Met-Glu-His-Phe-Pro- Gly-Pro (Semax)	Trp(9) replaced by Pro, C-terminal extension with Gly-Pro	Potent nootropic & neuroprotective effects	[8][9]
HOE 427	C-terminal modification of ORG 2766	~10 to 100 times more potent than ORG 2766	[5]
ORG 31433	C-terminal modification of ORG 2766	~10 to 100 times more potent than ORG 2766	[5][10]

Table 2: Summary of Biological Effects of Key ACTH (4-9) Analogues



Analogue	Experimental Model	Observed Effect(s)	Effective Dose Range	Reference(s)
ORG 2766	Sciatic nerve crush (rat)	Accelerated functional recovery	10 μg/kg/48 hr	[11]
Motor activity (rat)	"Normalizing" effect: decreased high activity, increased low activity	ED50: 0.01-0.03 μg/kg (s.c.)	[12]	
Passive avoidance (rat)	Facilitated passive avoidance behavior	0.5-5.0 ng/kg (s.c.)	[5]	
6-OHDA lesion (rat)	Accelerated functional recovery from motor hypoactivity	1.0-10.0 ng/kg (s.c.)	[5]	<del>-</del>
Semax	Cerebral ischemia (rat)	Enhanced expression of BDNF, NGF, and TrkB mRNA	N/A (in vitro/ex vivo)	[8]
MPTP-induced neurotoxicity (rat)	Neuroprotective effects against dopaminergic system lesions	N/A	[6]	
Learning and memory (rat)	Improved performance in passive- avoidance and Morris water maze tasks	N/A	[13]	<u>-</u>



Stress-induced
memory Protective effect N/A [13]
impairment (rat)

## **Experimental Protocols**

The characterization of ACTH (4-9) analogues relies on a suite of standardized in vivo and in vitro experimental procedures.

#### **Peptide Synthesis**

Analogues are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptides are confirmed by mass spectrometry and analytical HPLC.

#### **In Vivo Behavioral Assays**

This test assesses learning and memory in rodents.

- Apparatus: A two-compartment box with a light and a dark chamber, connected by an opening. The floor of the dark chamber is equipped with an electric grid.
- Training (Acquisition Trial): A rat is placed in the light compartment. When it enters the dark compartment, a mild, inescapable footshock is delivered.
- Testing (Retention Trial): 24 hours after training, the rat is again placed in the light compartment. The latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive event.
- Peptide Administration: The test compound or vehicle is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a specific time before the training or testing trial.[5]
- Apparatus: An open-field arena, often equipped with infrared beams to automatically track movement.

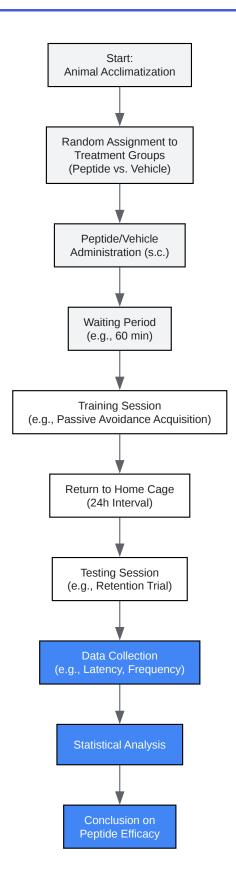
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- Procedure: Rats are individually placed in the arena for a set duration.[12] The environment can be manipulated (e.g., light intensity) to influence activity levels.[12]
- Data Collection: Parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena are recorded.
- Peptide Administration: Peptides are administered s.c. prior to the test session to assess their effects on spontaneous motor activity.[12]





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**Caption:** Experimental Workflow for In Vivo Behavioral Assessment.



#### Nerve Regeneration Model: Sciatic Nerve Crush

- Surgery: Under anesthesia, the sciatic nerve of a rat is exposed and crushed with fine forceps for a standardized duration.
- Treatment: Animals receive regular injections of the peptide analogue (e.g., ORG 2766, 10 μg/kg/48 hr) or saline, starting shortly after the surgery.[11]
- Functional Assessment: Recovery is monitored over several weeks using methods like
  walking track analysis (to assess gait), measurement of muscle contractile properties, and
  electrophysiological recordings of nerve conduction.[11]

#### In Vitro Neuroprotection Assay

- Cell Culture: A neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) is cultured in a suitable medium and seeded into multi-well plates.[14]
- Pre-treatment: Cells are pre-incubated with various concentrations of the ACTH analogue for a defined period (e.g., 1-2 hours).
- Induction of Cytotoxicity: A neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or 6-hydroxydopamine) is added to the culture medium.
- Viability Assessment: After a further incubation period (e.g., 24 hours), cell viability is
  measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.
  Increased viability in peptide-treated cells compared to controls indicates a neuroprotective
  effect.

#### **Signaling Pathways and Mechanisms of Action**

While the parent ACTH peptide primarily signals through melanocortin receptors (MCRs) to stimulate steroidogenesis, the neurotrophic ACTH (4-9) analogues appear to operate through different and more complex mechanisms.

### **Classical ACTH Signaling (for context)**

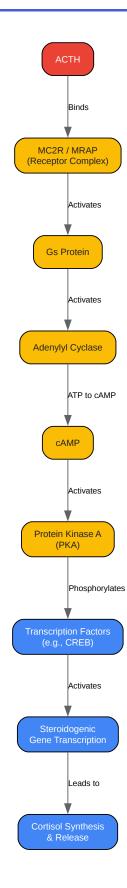


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Full-length ACTH binds to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells.[2][15] This interaction requires the presence of a melanocortin receptor accessory protein (MRAP).[15] The activated receptor couples to a Gs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1][15] cAMP then activates Protein Kinase A (PKA), which phosphorylates a cascade of downstream targets, ultimately leading to the increased transcription of steroidogenic enzymes and the synthesis and release of cortisol.[2][16]





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Caption: Canonical ACTH Signaling Pathway for Steroidogenesis.

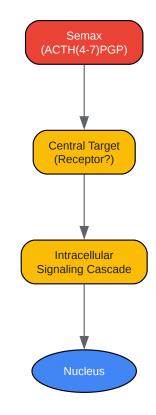


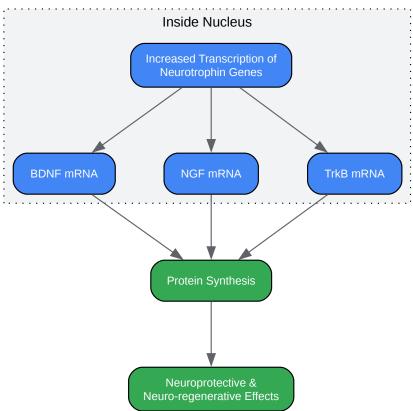
#### **Mechanisms of ACTH (4-9) Analogues**

The neuroprotective effects of ACTH (4-9) analogues are largely independent of the adrenal glands and classical MCR signaling.

- Receptor Interactions: Potent analogues like ORG 2766 exhibit surprisingly low affinity for the known MCR subtypes (MC1R-MC5R).[17] This suggests that their primary mechanism of action may involve a yet-unidentified receptor system or non-receptor-mediated effects.[17]
- Modulation of Other Neurotransmitter Systems: There is evidence that ORG 2766 can
  modulate the activity of endogenous opioids and the NMDA-receptor system, which could
  contribute to its effects on attention and behavioral recovery after brain injury.[17] The
  "normalizing" effects of ORG 2766 on motor activity are blocked by the opioid antagonist
  naltrexone, implicating an opioid-mediated pathway.[12]
- Upregulation of Neurotrophic Factors: The analogue Semax has been shown to activate the
  transcription of genes for neurotrophins, including brain-derived neurotrophic factor (BDNF)
  and nerve growth factor (NGF), as well as their receptors (e.g., TrkB).[8] This action likely
  underlies its pronounced neuroprotective and neuro-regenerative properties observed in
  models of cerebral ischemia.[8][13]







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 To cite this document: BenchChem. [structure-activity relationship of ACTH (4-9) analogues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8260325#structure-activity-relationship-of-acth-4-9-analogues]

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